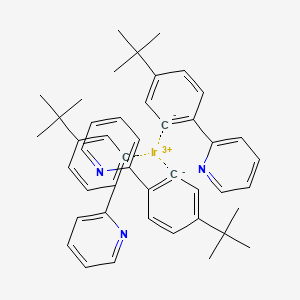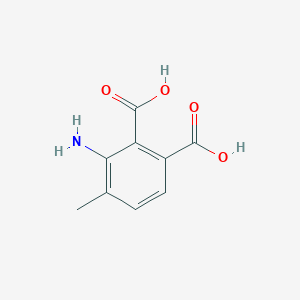
Nicotinamide hypoxanthine dinucleotide*P hosphate DI
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide hypoxanthine dinucleotide phosphate DI is a compound that plays a crucial role in various biochemical processes. It is a derivative of nicotinamide adenine dinucleotide phosphate, which is essential for redox reactions in cells. This compound is involved in numerous metabolic pathways and is vital for maintaining cellular health and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicotinamide hypoxanthine dinucleotide phosphate DI can be synthesized through a series of chemical reactions involving nicotinamide, hypoxanthine, and phosphate groups. The synthesis typically involves the following steps:
Formation of Nicotinamide Mononucleotide: Nicotinamide is phosphorylated to form nicotinamide mononucleotide.
Condensation with Hypoxanthine: The nicotinamide mononucleotide is then condensed with hypoxanthine to form the dinucleotide.
Phosphorylation: The final step involves the addition of phosphate groups to form the complete nicotinamide hypoxanthine dinucleotide phosphate DI.
Industrial Production Methods
Industrial production of nicotinamide hypoxanthine dinucleotide phosphate DI often involves biotechnological methods, including the use of genetically engineered microorganisms. These microorganisms are designed to overproduce the compound through fermentation processes. The fermentation broth is then purified to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide hypoxanthine dinucleotide phosphate DI undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It acts as a cofactor in redox reactions, transferring electrons between molecules.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Reaction Conditions: These reactions typically occur under mild conditions, with controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving nicotinamide hypoxanthine dinucleotide phosphate DI depend on the specific reaction conditions and reagents used. In redox reactions, the compound is converted between its oxidized and reduced forms.
Wissenschaftliche Forschungsanwendungen
Nicotinamide hypoxanthine dinucleotide phosphate DI has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in various enzymatic reactions and as a reagent in synthetic chemistry.
Biology: The compound is essential for studying cellular metabolism and energy production.
Medicine: It is used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and as a component in diagnostic assays.
Wirkmechanismus
Nicotinamide hypoxanthine dinucleotide phosphate DI exerts its effects by acting as a cofactor in redox reactions. It facilitates the transfer of electrons between molecules, which is essential for various metabolic processes. The compound interacts with specific enzymes and proteins, influencing their activity and regulating metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide phosphate: A closely related compound that also functions as a cofactor in redox reactions.
Nicotinamide adenine dinucleotide: Another similar compound involved in redox reactions but lacks the phosphate group present in nicotinamide hypoxanthine dinucleotide phosphate DI.
Uniqueness
Nicotinamide hypoxanthine dinucleotide phosphate DI is unique due to its specific structure, which includes hypoxanthine and phosphate groups. This structure allows it to participate in unique biochemical reactions and pathways that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C21H25N6Na2O18P3 |
|---|---|
Molekulargewicht |
788.4 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C21H27N6O18P3.2Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;/h1-4,7-8,10-11,13-16,20-21,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
ZKVAPCGZCYALCN-WUEGHLCSSA-L |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride](/img/structure/B13772351.png)

![2-[[4-[Benzylmethylamino]phenyl]azo]-3-methylthiazolium chloride](/img/structure/B13772357.png)


![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)








